molecular formula C12H15N3OS B13184265 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine

1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine

Cat. No.: B13184265
M. Wt: 249.33 g/mol
InChI Key: RERGJUDJRXICSC-UHFFFAOYSA-N
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Description

1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine is a heterocyclic compound that combines a furan ring, a thiazole ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitrating agents (e.g., nitric acid), brominating agents (e.g., bromine), acylating agents (e.g., acetic anhydride).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Nitration, bromination, and acylation products.

Mechanism of Action

The mechanism of action of 1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine can be compared with other similar compounds, such as:

List of Similar Compounds

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

2-(furan-2-yl)-4-(piperazin-1-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C12H15N3OS/c1-2-11(16-7-1)12-14-10(9-17-12)8-15-5-3-13-4-6-15/h1-2,7,9,13H,3-6,8H2

InChI Key

RERGJUDJRXICSC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CSC(=N2)C3=CC=CO3

Origin of Product

United States

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